N-(2-(furan-2-yl)-2-thiomorpholinoethyl)cyclopropanecarboxamide
Description
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)cyclopropanecarboxamide (CAS: 2034572-77-3) is a synthetic organic compound with the molecular formula C₁₄H₂₀N₂O₂S and a molecular weight of 280.39 g/mol . Its structure features three key components:
- A cyclopropanecarboxamide group, which contributes rigidity and metabolic stability.
- A thiomorpholinoethyl moiety, a sulfur-containing heterocycle that may enhance solubility and modulate receptor interactions.
- A furan-2-yl substituent, a five-membered aromatic oxygen heterocycle known for its electron-rich properties and role in bioactive molecules.
Key physicochemical properties such as melting point, boiling point, and solubility are currently unreported, highlighting a gap in existing data .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c17-14(11-3-4-11)15-10-12(13-2-1-7-18-13)16-5-8-19-9-6-16/h1-2,7,11-12H,3-6,8-10H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXBCSQZRPWLFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC(C2=CC=CO2)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the furan and thiomorpholine intermediates. One common method involves the reaction of furan-2-carbaldehyde with thiomorpholine under specific conditions to form the intermediate N-(2-(furan-2-yl)-2-thiomorpholino)ethylamine. This intermediate is then reacted with cyclopropanecarboxylic acid chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Amide Hydrolysis
The cyclopropanecarboxamide group undergoes hydrolysis under acidic or basic conditions to yield cyclopropanecarboxylic acid and the corresponding amine derivative.
| Reaction Type | Conditions | Reagents | Products | References |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux (12–24 hrs) | HCl, H<sub>2</sub>O | Cyclopropanecarboxylic acid + 2-(furan-2-yl)-2-thiomorpholinoethylamine | |
| Basic hydrolysis | 2M NaOH, 80°C (8–12 hrs) | NaOH, H<sub>2</sub>O | Cyclopropanecarboxylate salt + free amine |
Mechanistic Insight : The reaction proceeds via nucleophilic attack on the carbonyl carbon, with water (acidic) or hydroxide (basic) acting as the nucleophile. Steric hindrance from the cyclopropane ring may slightly reduce reaction rates compared to linear analogs.
Thiomorpholine Oxidation
The thiomorpholine sulfur atom undergoes oxidation to form sulfoxide or sulfone derivatives, depending on reaction conditions.
| Reaction Type | Conditions | Reagents | Products | References |
|---|---|---|---|---|
| Sulfoxide formation | RT, CH<sub>2</sub>Cl<sub>2</sub>, 2 hrs | mCPBA (1.1 eq) | N-(2-(furan-2-yl)-2-thiomorpholin-4-yl-S-oxide-ethyl)cyclopropanecarboxamide | |
| Sulfone formation | 60°C, acetone, 6 hrs | H<sub>2</sub>O<sub>2</sub> (30%), AcOH | N-(2-(furan-2-yl)-2-thiomorpholin-4-yl-S,S-dioxide-ethyl)cyclopropanecarboxamide |
Kinetic Note : Sulfone formation requires stronger oxidizing agents and elevated temperatures compared to sulfoxides.
Furan Ring Reactivity
The furan-2-yl group participates in electrophilic substitution and cycloaddition reactions.
Electrophilic Substitution
Diels-Alder Cycloaddition
| Reaction Type | Conditions | Reagents | Products | References |
|---|---|---|---|---|
| [4+2] Cycloaddition | Reflux, toluene, 12 hrs | Maleic anhydride | Endo-adduct with oxanorbornene structure |
Stereochemical Outcome : The reaction favors the endo transition state due to secondary orbital interactions between the furan oxygen and the dienophile.
Cyclopropane Ring-Opening
The strained cyclopropane ring undergoes regioselective ring-opening under electrophilic or radical conditions.
| Reaction Type | Conditions | Reagents | Products | References |
|---|---|---|---|---|
| Acid-catalyzed opening | HBr (48%), RT, 4 hrs | HBr | 1-Bromo-3-(furan-2-yl-thiomorpholinoethyl)propaneamide | |
| Radical addition | AIBN, benzene, 80°C, 8 hrs | BrCCl<sub>3</sub> | 1,3-Dibrominated open-chain derivative |
Regioselectivity : Ring-opening occurs preferentially at the least substituted C–C bond due to lower activation energy.
Thiomorpholine Alkylation
The thiomorpholine nitrogen serves as a nucleophile in alkylation reactions.
| Reaction Type | Conditions | Reagents | Products | References |
|---|---|---|---|---|
| N-Alkylation | K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C, 6 hrs | Methyl iodide | Quaternary ammonium salt |
Limitation : Steric hindrance from the ethyl bridge reduces reaction rates compared to simpler thiomorpholine derivatives .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds with similar structural characteristics to N-(2-(furan-2-yl)-2-thiomorpholinoethyl)cyclopropanecarboxamide may exhibit significant anticancer properties. A study highlighted the synthesis of carbamothioyl-furan derivatives, which demonstrated varying degrees of cytotoxicity against different cancer cell lines. For instance, one derivative achieved an IC50 value of 12 μM against the A549 lung cancer cell line, underscoring the importance of structural optimization for enhancing anticancer efficacy .
1.2 Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. A series of derivatives were synthesized and tested for their in vitro antimicrobial activity against various pathogens. The results showed promising activity, suggesting that modifications in the furan and thiomorpholine substituents could enhance the antimicrobial profile .
1.3 Neuropharmacological Effects
Given the electron-rich nature of furan and thiomorpholine rings, compounds with these structures are often investigated for their interactions with neurotransmitter receptors. Preliminary data suggest that this compound may influence central nervous system pathways, potentially offering therapeutic benefits in neurological disorders.
Synthesis and Structure-Activity Relationships
The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions involving furan derivatives and thiomorpholine precursors. Understanding the structure-activity relationships (SAR) is crucial for optimizing its pharmacological properties. The presence of both furan and thiomorpholine rings may enhance binding affinity to biological targets, which is essential for developing effective therapeutic agents .
Case Studies and Research Findings
Several studies have documented the biological activities associated with compounds related to this compound:
4.1 Study on Anticancer Efficacy
A comprehensive study evaluated the anticancer efficacy of various cyclopropane derivatives, revealing that modifications in substituents significantly influenced their activity against cancer cell lines. The findings emphasized the critical role of structural characteristics in determining biological outcomes.
4.2 Investigation into Antiviral Properties
Another investigation focused on the antiviral potential of furan-based compounds against RNA viruses, finding specific substitutions that enhanced activity against viral proteases. Some compounds exhibited selectivity indices greater than 10, indicating a promising avenue for antiviral drug development.
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The furan ring and thiomorpholine moiety can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes involved in disease processes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Physicochemical Comparisons
The compound is compared below with three analogs: a positional isomer, a naphthofuran-based derivative, and a simplified acetamide variant.
Table 1: Structural and Physicochemical Properties
Key Observations :
- Positional Isomerism: The furan-2-yl vs.
- Naphthofuran Derivatives : Compounds like 10b and 15a () replace the thiomorpholine group with a methoxynaphthofuran system, significantly increasing molecular weight and aromatic surface area. This modification correlates with higher melting points (e.g., 190–192°C for 10b ), suggesting enhanced crystallinity .
- Simplified Backbone : The acetamide derivative 15a demonstrates reduced complexity and lower melting points (64–66°C), highlighting the role of cyclopropane and thiomorpholine in stabilizing the target compound’s structure .
Pharmacological Potential
- Melatonergic Ligands: identifies naphthofuran-cyclopropanecarboxamide hybrids (e.g., 10b) as melatonergic ligands, implying that the target compound’s cyclopropane-thiomorpholine scaffold could similarly interact with melatonin receptors.
- Role of Thiomorpholine : The sulfur atom in thiomorpholine may improve metabolic resistance compared to oxygen-containing morpholine analogs, a hypothesis supported by studies on sulfur-containing drug candidates .
Biological Activity
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)cyclopropanecarboxamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound is characterized by:
- Furan Ring : A five-membered aromatic ring that enhances electron density.
- Thiomorpholine Moiety : A sulfur-containing heterocyclic structure that may contribute to biological interactions.
- Cyclopropane Carboxamide : This unique scaffold can influence the compound's binding affinity and stability.
The molecular formula for this compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Pharmacological Properties
Preliminary studies suggest that this compound exhibits several biological activities:
- Anti-inflammatory Effects : Similar compounds have shown potential as anti-inflammatory agents by modulating cytokine release and inhibiting inflammatory pathways.
- Neuroactivity : The furan and thiomorpholine components may enhance interactions with neurotransmitter receptors, suggesting potential applications in treating neurological disorders.
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Receptor Binding : Studies indicate that compounds with furan and thiomorpholine structures often exhibit high binding affinities for neurotransmitter receptors (e.g., serotonin and dopamine receptors).
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in various therapeutic contexts.
Case Study 1: Inhibition of Protein Kinases
Research has identified similar compounds as effective inhibitors of protein kinases, which are critical in cell signaling pathways. For example, a study on related benzimidazole derivatives demonstrated their efficacy in inhibiting kinases such as ITK and BTK, highlighting the potential of structurally related compounds in cancer therapy .
Case Study 2: Antiviral Activity
In a study focusing on SARS-CoV-2, derivatives of furan-containing compounds were evaluated for their inhibitory effects on the virus's main protease (Mpro). One derivative exhibited an IC50 value of 10.76 μM against Mpro, suggesting that modifications to the furan structure can enhance antiviral properties .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(furan-2-yl)ethanamine | Furan ring attached to an ethylamine | Potential neuroactivity |
| N-(thiophen-3-yl)cyclopropanecarboxamide | Thiophene attached directly to cyclopropane | Focus on thiophene's role in biological activity |
| N-(furan-3-yl)-N-[4-(methylthio)phenyl]acetamide | Furan ring with a methylthio-substituted phenyl | Investigated for anti-cancer properties |
This table illustrates how the dual heterocyclic substitution in this compound may enhance its pharmacological profile compared to simpler analogs.
Q & A
Q. What are the established synthesis protocols for N-(2-(furan-2-yl)-2-thiomorpholinoethyl)cyclopropanecarboxamide, and what critical parameters influence yield and purity?
Answer: The synthesis typically involves multi-step reactions:
- Step 1: Formation of the thiomorpholine-ethylamine intermediate via nucleophilic substitution between thiomorpholine and 2-chloroethylamine.
- Step 2: Coupling of the intermediate with cyclopropanecarboxylic acid using carbodiimide-based reagents (e.g., DCC or EDC) in anhydrous dichloromethane or DMF .
- Critical Parameters:
Q. How is the structural characterization of this compound performed using spectroscopic and chromatographic methods?
Answer: Key analytical techniques include:
Q. What preliminary biological screening approaches are recommended to assess its bioactivity?
Answer: Initial screening should focus on:
- Enzyme Inhibition Assays: Test against kinases (e.g., EGFR, VEGFR) or proteases using fluorogenic substrates. IC₅₀ values <10 µM warrant further study .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .
- Receptor Binding: Radioligand displacement assays for GPCRs (e.g., orexin receptors) given structural analogs’ activity .
Advanced Research Questions
Q. How can researchers resolve contradictions between predicted and observed biological activities of this compound?
Answer: Contradictions (e.g., predicted enzyme inhibition vs. no observed activity) require:
- Orthogonal Assays: Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity .
- Metabolite Analysis: LC-MS/MS to rule out rapid metabolic degradation in cellular models .
- Structural Analog Comparison: Test derivatives with modified furan or thiomorpholine groups to identify pharmacophores .
Q. What strategies are employed to elucidate its mechanism of action at the molecular level?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., orexin receptors). Focus on hydrogen bonding with the carboxamide group and π-π stacking with furan .
- CRISPR-Cas9 Knockout Models: Validate target relevance by testing activity in cell lines lacking suspected receptors/enzymes .
- Pathway Analysis: RNA-seq or phosphoproteomics to identify downstream signaling effects (e.g., MAPK/ERK modulation) .
Q. How can computational modeling be integrated into the design of derivatives with enhanced target affinity?
Answer:
- QSAR Studies: Build regression models using descriptors like logP, polar surface area, and H-bond donors to predict activity .
- Free Energy Perturbation (FEP): Simulate modifications (e.g., replacing furan with thiophene) to calculate ΔΔG for binding .
- ADMET Prediction: Use SwissADME or ADMETLab to optimize pharmacokinetics (e.g., reduce CYP3A4 inhibition risk) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
